Cas no 81784-09-0 (Phenol, 2-methyl-4-(1,2,2-trimethylcyclopentyl)-, (S)-)

81784-09-0 structure
Product name:Phenol, 2-methyl-4-(1,2,2-trimethylcyclopentyl)-, (S)-
Phenol, 2-methyl-4-(1,2,2-trimethylcyclopentyl)-, (S)- Chemical and Physical Properties
Names and Identifiers
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- Phenol, 2-methyl-4-(1,2,2-trimethylcyclopentyl)-, (S)-
- 2-Methyl-4-[(1S)-1,2,2-trimethylcyclopentyl]phenol
- 81784-09-0
- 2-Hydroxyisocuparene
- beta-Herbertenol
- (S)-2-Methyl-4-(1,2,2-trimethylcyclopentyl)phenol
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- Inchi: InChI=1S/C15H22O/c1-11-10-12(6-7-13(11)16)15(4)9-5-8-14(15,2)3/h6-7,10,16H,5,8-9H2,1-4H3/t15-/m1/s1
- InChI Key: QJUBWAMLEYNCBE-OAHLLOKOSA-N
- SMILES: CC1=C(C=CC(=C1)C2(CCCC2(C)C)C)O
Computed Properties
- Exact Mass: 218.167065321g/mol
- Monoisotopic Mass: 218.167065321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 5.1
Phenol, 2-methyl-4-(1,2,2-trimethylcyclopentyl)-, (S)- Related Literature
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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